![molecular formula C20H25N5O B5298444 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative and is also known as ABT-702. It has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the metabolism of adenosine. Adenosine kinase catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects. It can increase the levels of adenosine in the body, leading to vasodilation, anti-inflammatory effects, and immunomodulatory effects. ABT-702 has also been shown to have anticonvulsant effects and can protect against ischemic brain injury. Additionally, ABT-702 has been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ABT-702 in lab experiments is its specificity for adenosine kinase. It can selectively inhibit adenosine kinase without affecting other enzymes involved in adenosine metabolism. However, one of the limitations of using ABT-702 is its potential toxicity. It can cause liver damage and other adverse effects at high doses.
Zukünftige Richtungen
There are several future directions for the research on ABT-702. One of the directions is to explore its potential applications in the treatment of various diseases, including cancer, epilepsy, and ischemic brain injury. Another direction is to develop more potent and selective inhibitors of adenosine kinase. Additionally, the safety and toxicity of ABT-702 need to be further studied to determine its potential for clinical use.
Conclusion:
In conclusion, ABT-702 is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in biomedical research. It can selectively inhibit adenosine kinase, leading to various biochemical and physiological effects. ABT-702 has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, ABT-702 has the potential to be a valuable tool in biomedical research and may have applications in the treatment of various diseases.
Synthesemethoden
The synthesis of ABT-702 involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(1H-imidazol-1-yl)butylamine in the presence of benzoyl chloride. The reaction yields 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
ABT-702 has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the enzyme adenosine kinase, which is involved in the metabolism of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-imidazol-1-ylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-17(3)25(23-15)13-18-4-6-19(7-5-18)20(26)22-9-8-16(2)24-11-10-21-14-24/h4-7,10-12,14,16H,8-9,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCCYLSAROCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NCCC(C)N3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.